molecular formula C19H20N2O3S B2633436 2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-43-3

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Katalognummer: B2633436
CAS-Nummer: 898435-43-3
Molekulargewicht: 356.44
InChI-Schlüssel: FHACYPCGBOOAFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S. Its structure features a pyrroloquinoline core linked to a benzenesulfonamide moiety. The presence of the sulfonamide group is notable for its role in enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrroloquinoline structure. For instance:

  • In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines. For example, derivatives showed promising activity against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells with IC50 values ranging from 0.071 μM to 0.164 μM when compared to doxorubicin as a standard treatment .
CompoundCell LineIC50 (μM)Reference
Compound AHeLa0.126
Compound BSMMC-77210.071
Compound CK5620.164

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For example, inhibition of receptor tyrosine kinases has been linked to reduced tumor growth .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, promoting cell death in a targeted manner.

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in understanding how modifications to the chemical structure influence biological activity:

  • Electron-Drawing vs. Electron-Releasing Groups : The presence of electron-releasing groups at specific positions has been shown to enhance activity, while electron-withdrawing groups tend to reduce it .
  • Linker Variations : The type of linker used between the pyrroloquinoline and benzenesulfonamide moieties significantly affects potency. For instance, NH linkers have been associated with increased activity compared to aliphatic linkers .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Anticancer Efficacy : A study evaluated a series of quinoline derivatives against breast cancer cell lines (MCF-7 and HCT116). One derivative exhibited an IC50 value of 9 μM against MCF-7 cells .
  • Mechanistic Insights : Research into the mechanism revealed that certain derivatives could effectively inhibit kinase activity at concentrations significantly lower than traditional chemotherapeutics .

Eigenschaften

IUPAC Name

2,5-dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)25(23,24)20-16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHACYPCGBOOAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.